molecular formula C12H21NO2 B13788980 (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate

Cat. No.: B13788980
M. Wt: 211.30 g/mol
InChI Key: OSPAUYCHHIIXDW-ONNFQVAWSA-N
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Description

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with an ethyl group at the nitrogen atom and an ester group derived from (E)-2-methylbut-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (E)-2-methylbut-2-enoic acid with 1-ethylpiperidin-4-ol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which may interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-methylpiperidin-4-yl) (E)-2-methylbut-2-enoate
  • (1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoic acid
  • (1-ethylpiperidin-4-yl) (Z)-2-methylbut-2-enoate

Uniqueness

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate is unique due to its specific ester configuration and the presence of the ethyl group on the piperidine ring

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(1-ethylpiperidin-4-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C12H21NO2/c1-4-10(3)12(14)15-11-6-8-13(5-2)9-7-11/h4,11H,5-9H2,1-3H3/b10-4+

InChI Key

OSPAUYCHHIIXDW-ONNFQVAWSA-N

Isomeric SMILES

CCN1CCC(CC1)OC(=O)/C(=C/C)/C

Canonical SMILES

CCN1CCC(CC1)OC(=O)C(=CC)C

Origin of Product

United States

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